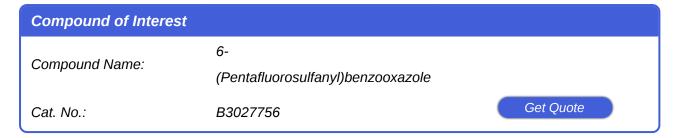


Spectroscopic Data for Pentafluorosulfanyl-Substituted Aromatic Compounds: A Technical Guide

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Disclaimer: Specific spectroscopic data for **6-(pentafluorosulfanyl)benzooxazole** is not readily available in the cited literature. This guide provides representative spectroscopic data and experimental protocols for structurally related aromatic compounds containing the pentafluorosulfanyl (SF5) group, which can serve as a reference for researchers in the field of drug development and materials science.

This technical guide offers an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of aromatic compounds substituted with the pentafluorosulfanyl (SF5) moiety. The information is compiled from various scientific sources and is intended for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for aromatic compounds bearing a pentafluorosulfanyl group. These values are illustrative and can vary depending on the specific molecular structure and substitution pattern of the aromatic ring.

Table 1: Representative ¹H NMR Data for SF5-Substituted Aromatic Compounds



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.0 - 8.5	m, d, s	Aromatic Protons (Ar-H)

Note: The chemical shifts of aromatic protons are influenced by the electronic effects of the SF5 group and other substituents on the aromatic ring. Aryl protons typically appear in the range of 6.5-8.0 ppm[1].

Table 2: Representative ¹³C NMR Data for SF5-Substituted Aromatic Compounds

Chemical Shift (δ) ppm	Assignment
110 - 160	Aromatic Carbons (Ar-C)
150 - 155 (m)	Carbon attached to SF5 (Ar-C-SF5)

Note: Carbons in an aromatic ring typically absorb in the 110 to 140 δ range[1][2][3]. The carbon directly attached to the SF5 group often appears as a multiplet due to C-F coupling.

Table 3: Representative ¹⁹F NMR Data for SF5-Substituted Aromatic Compounds

Chemical Shift (δ) ppm	Multiplicity	Assignment	J (Hz)
60 - 95	pentet	Axial Fluorine (SFax)	~150
60 - 95	doublet	Equatorial Fluorines (SFe?)	~150

Note: The ¹⁹F NMR spectrum of the SF5 group is characteristic, typically showing a pentet for the axial fluorine and a doublet for the four equatorial fluorines, with a coupling constant (J??) of approximately 150 Hz[4]. The exact chemical shifts can vary depending on the electronic environment of the aromatic ring.

Table 4: Representative IR Absorption Data for SF5-Substituted Aromatic Compounds



Wavenumber (cm⁻¹)	Intensity	Assignment
3100 - 3000	Weak to Medium	Aromatic C-H Stretch[2][3][5]
1600 - 1450	Medium to Strong	Aromatic C=C Ring Stretch[2] [3][5]
900 - 675	Strong	C-H Out-of-Plane Bending[3] [5][6]
800 - 900	Strong	S-F Stretch

Note: The presence of an aromatic ring is indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region[2][3][5]. Strong absorptions in the 800-900 cm⁻¹ range are characteristic of S-F vibrations.

Table 5: Representative Mass Spectrometry Data for SF5-Substituted Aromatic Compounds

m/z	Interpretation
[M]+	Molecular Ion
[M-F]+	Loss of a Fluorine atom
[M-SFn]+	Fragmentation of the SF5 group
[SF5]+	Pentafluorosulfanyl cation (m/z 127)

Note: The molecular ion peak is typically observed in the mass spectra of SF5-containing compounds[7]. Common fragmentation patterns involve the loss of fluorine atoms or parts of the SF5 group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[8]



- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR: Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- 13C NMR: Spectra are referenced to the deuterated solvent peak.
- ¹⁹F NMR: Spectra can be acquired with or without proton decoupling.[9] Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).[4] The large chemical shift dispersion of ¹⁹F NMR makes it a sensitive probe for the local electronic environment.[9]

2.2 Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

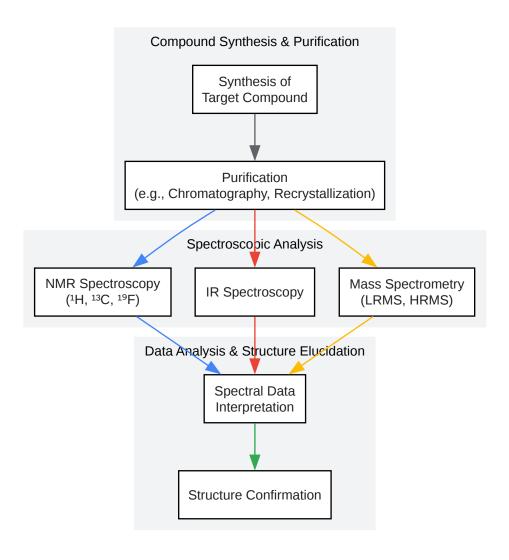
Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) and Electron Ionization (EI) being common for organic molecules.

- Sample Preparation: For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the low μg/mL or ng/mL range.[10] For EI, a volatile sample is introduced into the ion source.
- Data Acquisition: The instrument is calibrated using a known standard. Data is collected in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.[7][8]



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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